{2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine is a chemical compound with the molecular formula . This compound features a unique structure that includes a nitroso group, a trifluoromethoxyphenyl group, and a propoxyamine group. It is primarily utilized in research and industrial applications due to its distinctive chemical properties, which make it valuable in various scientific fields, particularly in organic synthesis and medicinal chemistry.
The synthesis of {2-nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine typically involves several steps:
Industrial production methods may vary but generally adhere to these principles to optimize purity and yield.
The molecular structure of {2-nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine can be summarized as follows:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.26 g/mol |
| IUPAC Name | N-[1-propoxyimino-1-[4-(trifluoromethoxy)phenyl]propan-2-ylidene]hydroxylamine |
| InChI Key | YMXTWPVMXNNBCN-UHFFFAOYSA-N |
| Canonical SMILES | CCCON=C(C1=CC=C(C=C1)OC(F)(F)F)C(=NO)C |
The structure comprises a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propene chain that includes a nitroso and propoxyamine functionalities.
{2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine can undergo various chemical reactions:
The mechanism of action for {2-nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to alterations in their activity and triggering various biochemical pathways. The specific pathways activated depend on the biological system involved and the application context, suggesting potential roles in enzyme inhibition or modulation of biochemical processes.
The physical and chemical properties of {2-nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine include:
| Property | Value |
|---|---|
| Appearance | Typically appears as a solid or liquid depending on purity and formulation. |
| Solubility | Soluble in organic solvents; solubility in water may vary based on pH. |
| Melting Point | Specific melting point data not provided; typically requires empirical determination. |
| Stability | Stability under ambient conditions varies; storage conditions should minimize exposure to light and moisture. |
These properties are critical for determining the compound's handling, storage, and application in various scientific contexts .
{2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine has several notable applications:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7